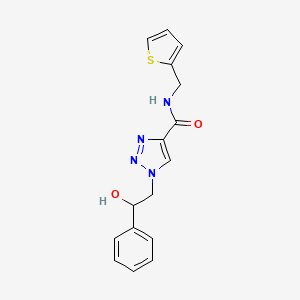

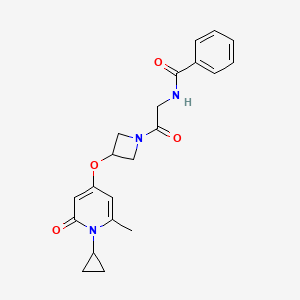

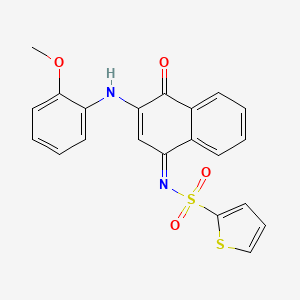

![molecular formula C24H22N4O3S2 B2502176 N-(苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺 CAS No. 886902-52-9](/img/structure/B2502176.png)

N-(苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzamide derivatives, including those with benzo[d]thiazol-2-yl groups, has been reported in the literature. For instance, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized using substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, adhering to green chemistry principles . Another compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, was synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . Additionally, N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide (H2L2) was synthesized by reacting benzoyl isothiocyanate with 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structures of the synthesized benzamide derivatives were characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR . X-ray single-crystal diffraction was used to determine the crystal structures, revealing details such as atom positions, bond lengths, bond angles, and dihedral angles . For example, the crystal structure of a gelator in the series of N-(thiazol-2-yl)benzamide derivatives displayed a helical assembly driven by π-π interaction along with cyclic N–H∙∙∙N and S∙∙∙O interaction .

Chemical Reactions Analysis

The benzamide derivatives underwent various chemical reactions, including cyclization during oxidation , tranamidation in the presence of PdCl2 , and reactions with hydrazides to form thiazolidin-3-yl carboxamides . The reaction conditions were optimized to adhere to green chemistry principles where possible, such as using water as the reaction medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzamide derivatives were extensively studied. The compounds exhibited different behaviors based on their molecular structures, such as gelation behavior influenced by methyl functionality and non-covalent interactions . Some compounds displayed luminescence in solution and solid state, aggregation-enhanced emission, and multi-stimuli-responsive properties . The thermal properties and fragmentation patterns of the compounds and their metal complexes were also analyzed .

Biological Activity Analysis

The biological activities of the synthesized benzamide derivatives were evaluated, including cytotoxicity against various human cancer cell lines , antiallergic activity , antibacterial and antifungal activities , and anti-inflammatory and anticancer properties . For instance, certain N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes showed significant cytotoxicity against breast cancer and prostate adenocarcinoma cell lines . Another compound, N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2-pyridinecarboxamide, demonstrated potent antiallergic activity in the rat passive cutaneous anaphylaxis assay . The synthesized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide showed promising antibacterial, antifungal, and anticancer activities . The metal complexes of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide were assessed for their antioxidant, anticancer, and antimicrobial activities .

科学研究应用

激酶抑制和抗癌活性

N-(苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺及其衍生物已被探索其在激酶抑制中的潜力,特别是靶向血管内皮生长因子受体-2 (VEGFR-2)。此类抑制剂在癌症治疗中至关重要,因为它们可以阻碍肿瘤生长和转移。Borzilleri 等人 (2006) 证明了一种相关化合物在抑制 VEGFR-2 中的有效性,展示了其通过激酶抑制治疗肺癌和结肠癌的潜力 (Borzilleri 等人,2006).

结构和晶体学研究

与 N-(苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺相关的化合物的晶体结构一直是研究的主题,提供了对其分子构型和潜在相互作用的见解。Artheswari 等人 (2019) 分析了类似的 N-(吡啶-2-基甲基)苯甲酰胺衍生物的晶体结构,突出了其结构特性 (Artheswari、Maheshwaran 和 Gautham,2019).

抗菌和抗真菌应用

这些化合物还因其抗菌和抗真菌特性而受到研究。Patel 等人 (2015) 合成了一系列杂环化合物,包括 N-(苯并[d]噻唑-2-基)-2-(3-(吡啶-4-基)-[1,2,4]三唑并[3,4- b][1,3,4]噻二唑-6-基)苯甲酰胺衍生物,并评估了它们的抗菌和抗真菌活性 (Patel 和 Patel,2015).

催化应用

与 N-(苯并[d]噻唑-2-基)-N-(吡啶-2-基甲基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺结构相似的化合物已经过研究其催化性能。Ghorbanloo 等人 (2017) 研究了含有噻唑-腙 NNN 供体配体的二氧化钒 (V) 配合物在烯烃氧化中的有效性,证明了这些化合物的催化潜力 (Ghorbanloo、Jafari、Bikas、Krawczyk 和 Lis,2017).

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c29-23(18-10-12-20(13-11-18)33(30,31)27-15-5-6-16-27)28(17-19-7-3-4-14-25-19)24-26-21-8-1-2-9-22(21)32-24/h1-4,7-14H,5-6,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLMTGOQGGZPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

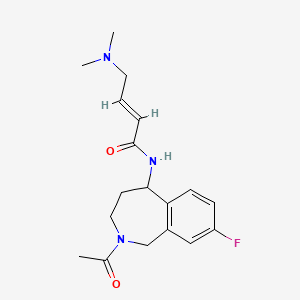

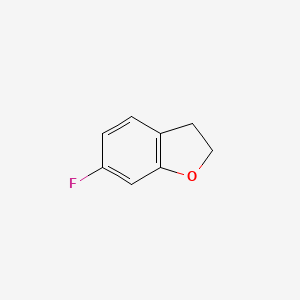

![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)

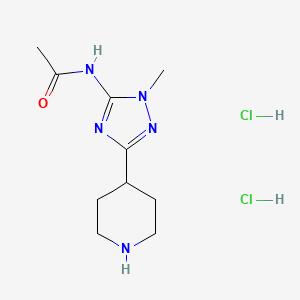

![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)

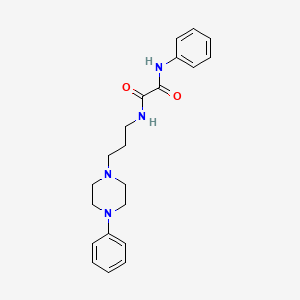

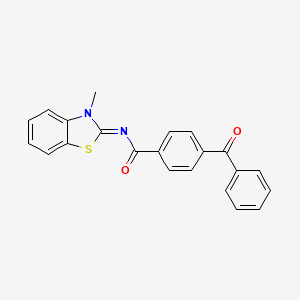

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)

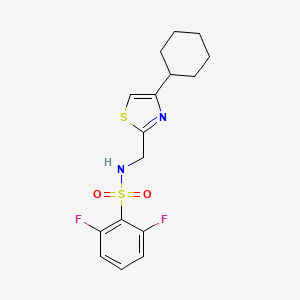

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2502109.png)